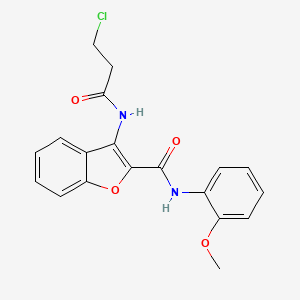![molecular formula C18H24N2O3S B6501093 2-(3,4-dimethoxyphenyl)-N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]acetamide CAS No. 946199-08-2](/img/structure/B6501093.png)
2-(3,4-dimethoxyphenyl)-N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-Dimethoxyphenyl)-N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]acetamide is a synthetic organic compound characterized by its complex structure, which includes a dimethoxyphenyl group, a dimethylamino group, and a thiophene ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]acetamide typically involves multiple steps:
Formation of the Intermediate: The initial step often involves the preparation of an intermediate compound, such as 3,4-dimethoxyphenylacetic acid, through the reaction of 3,4-dimethoxybenzaldehyde with a suitable reagent like malonic acid in the presence of a base.
Amide Bond Formation: The intermediate is then converted into the desired amide by reacting it with 2-(dimethylamino)-2-(thiophen-3-yl)ethylamine. This step usually requires coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using larger reactors, and employing continuous flow techniques to enhance efficiency. Industrial production also emphasizes the use of cost-effective and environmentally friendly reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethoxyphenyl group, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the amide group, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Electrophiles like bromine (Br₂) or chlorinating agents under controlled conditions.
Major Products
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Amines or reduced amide derivatives.
Substitution: Halogenated thiophene derivatives or other substituted thiophenes.
Scientific Research Applications
2-(3,4-Dimethoxyphenyl)-N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active agent, particularly in the development of drugs targeting neurological disorders or cancer.
Biological Studies: The compound is used in studies exploring its effects on cellular pathways and its interaction with various biological targets.
Chemical Biology: It serves as a tool compound to probe the function of specific proteins or enzymes in biological systems.
Industrial Applications:
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]acetamide involves its interaction with molecular targets such as receptors, enzymes, or ion channels. The dimethoxyphenyl group may facilitate binding to specific sites, while the dimethylamino and thiophene groups contribute to the compound’s overall pharmacokinetic properties. The exact pathways and targets depend on the specific biological context and the intended application of the compound.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-Dimethoxyphenyl)-N-[2-(methylamino)-2-(thiophen-3-yl)ethyl]acetamide
- 2-(3,4-Dimethoxyphenyl)-N-[2-(dimethylamino)-2-(furan-3-yl)ethyl]acetamide
- 2-(3,4-Dimethoxyphenyl)-N-[2-(dimethylamino)-2-(pyridin-3-yl)ethyl]acetamide
Uniqueness
Compared to similar compounds, 2-(3,4-dimethoxyphenyl)-N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]acetamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of the thiophene ring, in particular, may enhance its stability and binding affinity in certain biological systems, making it a valuable compound for targeted research applications.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[2-(dimethylamino)-2-thiophen-3-ylethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3S/c1-20(2)15(14-7-8-24-12-14)11-19-18(21)10-13-5-6-16(22-3)17(9-13)23-4/h5-9,12,15H,10-11H2,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXCZJXQMGGJQPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)CC1=CC(=C(C=C1)OC)OC)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-[(2,4-dichlorophenyl)methyl]-3-(3-methoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B6501020.png)


![2-({3-[(4-chlorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-1-phenylethan-1-one](/img/structure/B6501030.png)
![N-[4-(diethylamino)-2-methylphenyl]-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide](/img/structure/B6501036.png)
![4-ethoxy-N-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B6501039.png)

![N-[4-(dimethylamino)phenyl]-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-triene-6-sulfonamide](/img/structure/B6501062.png)
![N-[(11E)-12-ethyl-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7-trien-11-ylidene]-4-(propan-2-yloxy)benzamide](/img/structure/B6501071.png)
![3,4,5-trimethoxy-N-[2-(propane-1-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]benzamide](/img/structure/B6501076.png)
![1,3-dimethyl-7-(2-methylphenyl)-5-{[(pyridin-3-yl)methyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B6501079.png)
![2,6-difluoro-N-[(5-{[(pyridin-2-yl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B6501084.png)
![N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-2,3-dimethoxybenzamide](/img/structure/B6501087.png)
![2,2-dimethyl-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]propanamide](/img/structure/B6501098.png)
